1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant role in the synthesis of various natural products and therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with hydrazine derivatives. One common method includes the use of benzil and diacetyl as reagents to form the corresponding hydrazones . The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the formation of the hydrazono group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazono group under mild conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazono group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its biological activity and use in the synthesis of alkaloids.
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar structural features but lacking the hydrazono group.
1-Hydrazono-1,2,3,4-tetrahydroisoquinoline: Another hydrazono derivative with different substitution patterns.
Uniqueness: 1-Hydrazono-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the hydrazono and dimethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H15N3 |
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Molecular Weight |
189.26 g/mol |
IUPAC Name |
(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C11H15N3/c1-11(2)7-8-5-3-4-6-9(8)10(13-11)14-12/h3-6H,7,12H2,1-2H3,(H,13,14) |
InChI Key |
RDJXEXRWYBHWRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NN)C |
Origin of Product |
United States |
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